N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide, or NAPTMS, is an organosulfonamide compound that has been used in a variety of scientific and medical research applications. It is a white, crystalline solid with a melting point of 173-175°C. NAPTMS has been found to have a variety of properties, such as being an excellent solvent, an effective inhibitor of enzymes, and an excellent chelating agent. It is also known to have a high affinity for metals, making it useful for a number of industrial and laboratory applications.
Scientific Research Applications
NAPTMS has been used in a variety of scientific research applications, including as an enzyme inhibitor, a chelating agent, and a solvent. It has been used in the study of enzymes, such as proteases, and has been found to be an effective inhibitor of a number of enzymes, including trypsin, chymotrypsin, and elastase. It has also been used as a chelating agent in the study of metal ions, such as iron, copper, and zinc. In addition, NAPTMS has been used as a solvent in organic synthesis and as a reagent in organic reactions.
Mechanism of Action
NAPTMS is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. This binding is thought to be facilitated by the presence of the trifluoromethyl group on the benzene ring, which has a high affinity for the active site of the enzyme. In addition, the aminopropyl group is thought to interact with the enzyme's active site, further blocking its activity.
Biochemical and Physiological Effects
NAPTMS has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of a number of enzymes, including trypsin, chymotrypsin, and elastase. In addition, it has been found to have a high affinity for metals, such as iron, copper, and zinc, and is an effective chelator of these metals. It has also been found to have a number of other effects, such as being an effective solvent for organic synthesis and being an effective reagent in organic reactions.
Advantages and Limitations for Lab Experiments
The use of NAPTMS in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available compound. In addition, it has a number of properties, such as being an excellent solvent and an effective inhibitor of enzymes, that make it useful for a variety of scientific research applications. However, one of the main limitations is that it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of NAPTMS in scientific research. One potential direction is to use it as a reagent in organic synthesis, as it is an effective solvent and can be used to facilitate the synthesis of a variety of compounds. Another potential direction is to use it as an enzyme inhibitor, as it has been found to be an effective inhibitor of a number of enzymes. Additionally, it could be used in the study of metal ions, as it has a high affinity for metals and can be used to chelate them. Finally, it could be used to develop new drugs or therapies, as it has a number of biochemical and physiological effects that could be exploited for therapeutic purposes.
properties
IUPAC Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCMCDMVMBRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.